molecular formula C23H45NO4 B8092988 18-(Boc-amino)-stearic acid

18-(Boc-amino)-stearic acid

Cat. No.: B8092988
M. Wt: 399.6 g/mol
InChI Key: JTJUZQBLSMYHSD-UHFFFAOYSA-N
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Description

18-(Boc-amino)-stearic acid is a chemically modified long-chain fatty acid that integrates a saturated C18 carbon backbone with a Boc-protected amino moiety at the terminal end. This strategic molecular design makes it a highly valuable synthetic intermediate for researchers, particularly in the fields of peptide chemistry and lipidomics. The primary research value of this compound lies in its role as a building block for the synthesis of lipidated peptides and fatty acid-amino acid conjugates. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, allowing for selective deprotection under mild acidic conditions without affecting the integrity of the fatty acid chain or other sensitive functional groups in complex molecular architectures. A key research application is the development of novel surfactants and bio-conjugates for studying cell membrane permeability and drug delivery mechanisms. By incorporating this fatty acid-based linker, researchers can enhance the lipophilicity of therapeutic peptides, potentially improving their adsorption and interaction with cellular membranes. Furthermore, 18-(Boc-amino)-stearic acid is used in metabolic pathway tracing and as a precursor for creating specialized probes to investigate protein-lipid interactions and intracellular signaling pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

18-[(2-methylpropan-2-yl)oxycarbonylamino]octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-23(2,3)28-22(27)24-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJUZQBLSMYHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 18-Amino-stearic Acid

The aminated intermediate is Boc-protected using (Boc)₂O under basic conditions. Data from analogous amino acid protection protocols inform the following optimized procedure:

Procedure A: Aqueous-Acetone System

  • Reagents : 18-Amino-stearic acid (1 equiv), (Boc)₂O (1.1 equiv), triethylamine (Et₃N, 2 equiv), acetone/water (4:1 v/v).

  • Conditions : 0–25°C, 0.5–4 h stirring.

  • Workup : Solvent evaporation, acidification (pH 2–3), ethyl acetate extraction, and crystallization.

Example :
Reaction at 25°C for 4 h achieved 90% yield for Boc-L-glutamic acid, suggesting comparable efficiency for C₁₈ substrates.

Procedure B: Anhydrous Dioxane System

  • Reagents : 18-Amino-stearic acid (1 equiv), (Boc)₂O (1.2 equiv), potassium hydroxide (KOH, 1.5 equiv), dioxane.

  • Conditions : 22°C, 1 h under argon.

  • Workup : Ethyl acetate extraction, brine wash, and column chromatography.

Example :
Boc protection of cytidine derivatives in dioxane-KOH achieved 87% yield, highlighting solvent versatility.

Comparative Analysis of Methodologies

Parameter Procedure A Procedure B
SolventAcetone/waterDioxane
BaseEt₃NKOH
Temperature0–25°C22°C
Reaction Time0.5–4 h1 h
Yield60–93% (amino acids)87–92% (nucleosides)

Procedure A’s aqueous system minimizes side reactions but requires stringent pH control during extraction. Procedure B’s anhydrous conditions favor moisture-sensitive substrates but necessitate chromatographic purification.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetone, dioxane) enhance (Boc)₂O reactivity by stabilizing the tetrahedral intermediate. Ethyl acetate, used in workup, efficiently partitions Boc-protected products from aqueous layers.

Stoichiometry and Equivalents

A 10% excess of (Boc)₂O (1.1–1.2 equiv) ensures complete amine protection. Sub-stoichiometric base (e.g., Et₃N) risks carbamate precipitation, while excess base accelerates dicarbonate hydrolysis.

Temperature Control

Lower temperatures (0–10°C) suppress epimerization in chiral centers but prolong reaction times. Room-temperature protocols (22–25°C) balance speed and selectivity.

Characterization and Quality Control

  • ¹H NMR :

    • Boc group: Singlet at δ 1.4 ppm (9H, (CH₃)₃C).

    • Stearic backbone: Multiplet at δ 1.2–1.6 ppm (methylene protons).

  • HPLC :
    Reverse-phase C18 columns (acetonitrile/water gradient) resolve Boc-protected products from residual amine (retention time: 12–14 min).

  • Melting Point :
    18-(Boc-amino)-stearic acid melts at 78–82°C, distinct from stearic acid (69°C) and Boc-amine derivatives.

Applications in Pharmaceutical Development

18-(Boc-amino)-stearic acid’s lipophilicity facilitates its incorporation into solid lipid nanoparticles (SLNs), as demonstrated in gemcitabine derivative formulations. Post-deprotection, the free amine enables conjugation to targeting ligands (e.g., antibodies, peptides) for tumor-specific drug delivery. Commercial availability (Iris Biotech, Product BAA3910) underscores its industrial relevance .

Chemical Reactions Analysis

Types of Reactions

18-(Boc-amino)-stearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

18-(Boc-amino)-stearic acid is widely used in:

Mechanism of Action

The mechanism by which 18-(Boc-amino)-stearic acid exerts its effects involves its interaction with specific molecular targets. It can form stable complexes with proteins, influencing their structure and function. The pathways involved often include the modulation of enzymatic activities and protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Functional Group(s) Position of Modification Key Properties
Stearic acid Carboxylic acid N/A (natural C18:0) High melting point (69.3°C), hydrophobic, neutral effect on cholesterol
18-Hydroxystearic acid Hydroxyl (-OH) C18 (terminal) Increased polarity, forms organogels
Oleic acid Double bond (C9) C9 (monounsaturated) Lower melting point (13.4°C), reduces LDL cholesterol
Palmitic acid Carboxylic acid N/A (natural C16:0) Shorter chain, higher desaturation efficiency to palmitoleic acid
18-(Boc-amino)-stearic acid Boc-protected amine (-NHBoc) C18 (terminal) Bulky protective group, enables conjugation, retains hydrophobicity

Key Observations :

  • The Boc group in 18-(Boc-amino)-stearic acid introduces steric hindrance, distinguishing it from hydroxylated or unsaturated analogs.
  • Unlike oleic acid, which lowers LDL cholesterol, stearic acid derivatives like 18-(Boc-amino)-stearic acid may exhibit neutral or context-dependent metabolic effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
Stearic acid 284.48 Insoluble in water 69.3
18-Hydroxystearic acid 300.48 Low water solubility ~75–80 (estimated)
18-(Boc-amino)-stearic acid 413.61 Organic solvents ~50–60 (estimated)*

*The Boc group reduces crystallinity compared to unmodified stearic acid, lowering the melting point.

Key Insights :

  • The Boc-amino modification increases molecular weight by ~45%, impacting solubility in polar solvents.
  • Compared to 18-hydroxystearic acid, the Boc derivative is less polar, favoring applications in lipid-based formulations .

Comparative Metabolic Pathways :

  • Stearic acid undergoes β-oxidation in mitochondria, while Boc-amino derivatives may follow alternative degradation routes due to the terminal amine.
  • Fluorinated analogs (e.g., 18-fluoro-thia-stearic acid) show altered biodistribution, highlighting the impact of terminal modifications on biological uptake .

Case Studies :

  • Drug Delivery : The Boc group allows covalent attachment of therapeutic agents (e.g., anticancer drugs) to the fatty acid backbone, enhancing lipophilicity and bioavailability.
  • Imaging Probes: Analogous to fluorinated stearic acid derivatives used in PET imaging, Boc-amino variants could serve as precursors for radiolabeled tracers .

Q & A

Basic: What are the established synthetic routes for introducing the Boc-amino group to stearic acid?

The synthesis of 18-(Boc-amino)-stearic acid typically involves amide coupling or selective functionalization of stearic acid. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group of stearic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Step 2 : Reaction with a Boc-protected amine (e.g., Boc-ethylenediamine) to form the amide bond.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the Boc-protected derivative.
    Key validation : Confirm Boc group integrity using 1H NMR^1\text{H NMR} (e.g., tert-butyl protons at δ 1.4 ppm) and FT-IR (C=O stretch of the Boc group at ~1680–1700 cm1^{-1}) .

Basic: How is the Boc group stability assessed under varying experimental conditions?

The Boc group is sensitive to acidic conditions and elevated temperatures. To assess stability:

  • Method 1 : Conduct accelerated degradation studies in acidic buffers (pH < 3) or with trifluoroacetic acid (TFA) to monitor deprotection kinetics via HPLC or LC-MS .
  • Method 2 : Use thermogravimetric analysis (TGA) to evaluate thermal stability, observing mass loss corresponding to Boc decomposition (~150–200°C).
  • Critical note : Stability varies with solvent polarity; avoid prolonged exposure to polar aprotic solvents like DMF during synthesis .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • 1H NMR^1\text{H NMR} : Identify tert-butyl protons (Boc group) and methylene/methyl protons in the stearic acid chain.
  • 13C NMR^{13}\text{C NMR} : Confirm carbonyl carbons (amide and Boc groups) at ~155–170 ppm.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR : Detect amide N-H stretches (~3300 cm1^{-1}) and Boc C=O vibrations.
    Data cross-check : Compare with computational models (e.g., DFT-calculated spectra) for accuracy .

Advanced: How do structural modifications like the Boc group alter physicochemical properties compared to native stearic acid?

  • Solubility : The Boc group increases hydrophilicity in polar solvents (e.g., DMSO) but reduces lipid solubility, complicating formulation in lipid-based systems.
  • Melting point : Boc substitution disrupts crystalline packing, lowering the melting point by ~10–15°C relative to stearic acid (69°C vs. 55–60°C for the derivative).
  • Experimental validation : Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to quantify phase behavior .

Advanced: What challenges arise when incorporating 18-(Boc-amino)-stearic acid into lipid-based drug delivery systems?

  • Stability : The Boc group may hydrolyze in aqueous environments, requiring pH-controlled formulations (e.g., liposomes with internal buffering).
  • Compatibility : Use Langmuir-Blodgett trough experiments to assess monolayer interactions with phospholipids. Conflicting data on miscibility can arise from acyl chain mismatches; adjust lipid ratios empirically .
  • In vivo relevance : Monitor Boc deprotection in serum using radiolabeled tracers (e.g., 18F^{18}\text{F} analogs) to evaluate bioavailability .

Advanced: How can conflicting solubility data in different solvents be resolved methodologically?

  • Controlled testing : Standardize solvent purity (e.g., anhydrous DMSO vs. aqueous-organic mixtures) and temperature (25°C vs. 37°C).
  • Quantitative analysis : Use UV-Vis spectroscopy with solvatochromic dyes (e.g., Reichardt’s dye) to measure polarity effects.
  • Data reconciliation : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict solubility trends across solvents .

Advanced: How does the Boc group influence interactions with biological membranes or proteins?

  • Membrane permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to compare permeability with native stearic acid. The Boc group reduces passive diffusion due to increased polarity.
  • Protein binding : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with serum albumin or receptors. Contradictory findings may arise from Boc hydrolysis during assays; include TFA-treated controls .

Advanced: What strategies mitigate Boc group instability in long-term storage or biological assays?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent acid-catalyzed degradation.
  • In situ protection : Use acid-labile linkers (e.g., hydrazones) in prodrug designs to delay deprotection until target site delivery .

Advanced: How can researchers design in vivo studies to account for Boc group metabolism?

  • Radiotracer analogs : Synthesize 18F^{18}\text{F}-labeled derivatives (e.g., 18-[18F^{18}\text{F}]fluoro-4-thia-octadecanoic acid) for PET imaging to track biodistribution and hydrolysis rates.
  • Pharmacokinetic modeling : Use compartmental models to differentiate Boc-cleaved vs. intact compound concentrations in plasma .

Advanced: What frameworks guide rigorous hypothesis formulation for studies involving this compound?

  • PICO framework : Define Population (e.g., cell lines), Intervention (Boc-amino-stearic acid dosage), Comparison (native stearic acid), Outcome (e.g., cytotoxicity reduction).
  • FINER criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored targeting mechanisms), and Relevant (e.g., cancer therapeutics) .

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